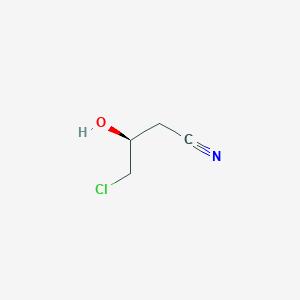

(S)-4-Chloro-3-hydroxybutyronitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-chloro-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPNZDUNCZWFL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427251 | |

| Record name | (S)-4-Chloro-3-hydroxybutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127913-44-4 | |

| Record name | (S)-4-Chloro-3-hydroxybutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-4-Chloro-3-hydroxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-4-Chloro-3-hydroxybutyronitrile CAS number 127913-44-4

An In-depth Technical Guide to (S)-4-Chloro-3-hydroxybutyronitrile

Authored by: Gemini AI

Publication Date: December 23, 2025

This technical guide provides a comprehensive overview of this compound (CAS RN: 127913-44-4), a pivotal chiral building block in modern organic and pharmaceutical chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, safety and handling protocols, and its significant applications as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including widely prescribed statins and carbapenem antibiotics. Detailed experimental protocols for its synthesis and analytical methods for its characterization are also presented.

Introduction

This compound, also known as (3S)-4-Chloro-3-hydroxybutanenitrile, is a high-value chiral intermediate.[1] Its molecular structure contains three key functional groups—a nitrile, a secondary alcohol, and a primary alkyl chloride—making it a versatile synthon for constructing complex molecular architectures. The specific (S)-stereochemistry at the C-3 position is crucial for its application in the stereoselective synthesis of enantiomerically pure pharmaceuticals. Its primary utility lies in its role as a precursor to the side chains of cholesterol-lowering drugs like Atorvastatin and Rosuvastatin, as well as in the formation of hydroxypyrrolidinones, which are precursors to carbapenem antibiotics.[1][2][3][4]

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[1][4] It is stable under recommended storage conditions (2-8°C).[1][5] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 127913-44-4 | [1][6] |

| Molecular Formula | C₄H₆ClNO | [1][6][7] |

| Molecular Weight | 119.55 g/mol | [1][6][8] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 110 °C @ 1 mmHg | [1][2][4] |

| Density | 1.250 g/mL at 20 °C | [1][2][4] |

| Refractive Index (n20/D) | 1.474 | [1][2][4] |

| Flash Point | 110 °C | [1][4] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][5] |

| InChI Key | LHBPNZDUNCZWFL-BYPYZUCNSA-N | |

| SMILES | N#CC--INVALID-LINK--CCl | [6] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the ring-opening of (S)-epichlorohydrin with a cyanide source, such as sodium cyanide or potassium cyanide, under controlled pH conditions.[2][9][10] The reaction is stereospecific, retaining the chiral integrity of the starting epoxide.

Logical Workflow for Synthesis

Caption: Synthesis workflow from (S)-epichlorohydrin.

Detailed Experimental Protocol

The following protocol is adapted from established industrial synthesis procedures.[2][9]

Materials:

-

(S)-epichlorohydrin (99%+ ee)

-

Sodium Cyanide (NaCN), 25% aqueous solution

-

Citric Acid, 50% aqueous solution

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

Procedure:

-

Charge a suitable reactor vessel with 75 L of deionized water, followed by the addition of (S)-epichlorohydrin.

-

Initiate stirring and begin the slow, simultaneous dropwise addition of 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid over a period of 1 hour.

-

Throughout the addition, carefully monitor the pH, maintaining it within the range of 7.9 to 8.0. The reaction temperature should be controlled at 22-25°C for approximately 50 minutes.[2]

-

After the addition is complete, continue stirring the reaction mixture for an additional 10 hours at the same temperature.[2]

-

Upon completion, add 0.7 kg of sodium chloride to the mixture and stir until fully dissolved.

-

Perform an extraction of the aqueous mixture with 20 L of ethyl acetate. Separate the organic layer.

-

Dry the collected organic layer by adding 0.2 kg of anhydrous sodium sulfate, stirring for 30 minutes, and then filtering.[2]

-

Remove the ethyl acetate from the filtrate by evaporation under reduced pressure.

-

Purify the resulting crude residue by vacuum distillation at 110°C and 1 mbar to yield the final product.[2]

Expected Outcome: This procedure typically yields approximately 1.77 kg (91.3% yield) of (S)-4-chloro-3-hydroxybutanenitrile with a chemical purity of >99% and an optical purity of >99% ee.[2]

Key Applications in Drug Development

The primary value of this compound is its role as a chiral precursor in pharmaceutical synthesis.

Synthesis of Statins

This compound is a crucial intermediate for synthesizing the chiral side-chains of widely used statins, such as Atorvastatin and Rosuvastatin, which are HMG-CoA reductase inhibitors used to lower cholesterol.[1][2][3]

Workflow for Statin Precursor Synthesis

Caption: Role as a key precursor in statin synthesis.

Synthesis of Carbapenems

This compound is used to synthesize hydroxypyrrolidinones, which are key precursors for carbapenems.[1][2][4] Carbapenems are a class of broad-spectrum β-lactam antibiotics.[1]

Analytical Characterization

To ensure purity and confirm structural integrity, several analytical techniques are employed.

Table 2: Analytical and Spectroscopic Data

| Technique | Observation |

| Gas Chromatography (GC) | Used to determine chemical purity and enantiomeric excess (ee), often with a chiral column. Purity >98% is common.[11] |

| ¹H NMR | Provides information on the proton environment. Expected signals include a multiplet for the CH-OH proton, and distinct signals for the CH₂-Cl and CH₂-CN methylene groups. |

| ¹³C NMR | Reveals four unique carbon signals corresponding to the nitrile (C≡N), hydroxyl-bearing methine (CH-OH), chloro-substituted methylene (CH₂-Cl), and the methylene adjacent to the nitrile (CH₂-CN).[3] |

| Infrared (IR) Spectroscopy | Confirms functional groups. Key peaks include a broad O-H stretch (~3400 cm⁻¹), a sharp C≡N stretch (~2250 cm⁻¹), and a C-Cl stretch in the fingerprint region (~850-550 cm⁻¹).[3] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated area or fume hood.

Table 3: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed.[11] |

| H312 | Harmful in contact with skin.[11] | |

| H315 | Causes skin irritation.[6] | |

| H319 | Causes serious eye irritation.[6] | |

| H332 | Harmful if inhaled.[11] | |

| H335 | May cause respiratory irritation.[6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[11] |

| P270 | Do not eat, drink or smoke when using this product.[11] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[11] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[11] |

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of running water for at least 20 minutes.[13][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids open. Seek immediate medical attention.[13][14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]

Conclusion

This compound is a fundamentally important chiral intermediate whose value is firmly established in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity allow for the efficient and stereocontrolled production of life-saving drugs. This guide has summarized its key properties, synthesis, applications, and safety protocols to serve as a valuable technical resource for professionals engaged in chemical research and drug development. Proper handling and a thorough understanding of its chemistry are paramount to leveraging its full potential in organic synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 127913-44-4 [chemicalbook.com]

- 3. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 4. China this compound CAS: 127913-44-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. 127913-44-4|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. Shandong Hongxu Chemical Co.,Ltd. [chemball.com]

- 8. Butanenitrile, 4-chloro-3-hydroxy- | C4H6ClNO | CID 92736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 11. (S)-(-)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound(127913-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to (S)-4-Chloro-3-hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physicochemical properties, synthesis, and spectral analysis of (S)-4-Chloro-3-hydroxybutyronitrile, a key chiral intermediate in the pharmaceutical industry.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid. It is a valuable building block in organic synthesis, particularly for the preparation of chiral pharmaceuticals. Below is a summary of its key physicochemical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | (S)-(-)-4-Chloro-3-hydroxybutyronitrile, (3S)-4-Chloro-3-hydroxybutanenitrile | [1][3] |

| CAS Number | 127913-44-4 | [1][2] |

| Molecular Formula | C₄H₆ClNO | [1][2] |

| Molecular Weight | 119.55 g/mol | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | [3] |

| Boiling Point | ~104–106 °C @ 15 mmHg; 110 °C @ 1 mmHg | [1] |

| Density | 1.250 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.474 | [1] |

| Specific Rotation [α]20/D | -12.0 to -14.0° (neat) | [3] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [1] |

| Storage | Store at 2–8 °C, protect from light and moisture. | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data for 4-Chloro-3-hydroxybutyronitrile

| Technique | Parameter | Characteristic Data/Region | Information Obtained | Reference(s) |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | δ 4.21 (1H, m), 3.66 (2H, d, J=5.6 Hz), 3.03 (1H, d, J=5.6 Hz, —OH), 2.73 (2H, m) | Proton environment and connectivity | [4] |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | δ 117.1, 67.3, 47.3, 23.3 | Carbon skeleton confirmation | [4] |

| Infrared (IR) | Frequency (cm⁻¹) | ~3432 cm⁻¹ (broad, O-H stretch), ~2250 cm⁻¹ (sharp, C≡N stretch) | Presence of hydroxyl and nitrile functional groups | [5][6] |

| Mass Spectrometry | M⁺ and M+2 peaks | ~3:1 ratio | Confirms the presence of one chlorine atom | [5] |

Note: The provided NMR data is for the racemic mixture of 4-chloro-3-hydroxybutyronitrile. The spectral data for the (S)-enantiomer is expected to be identical in terms of chemical shifts and coupling patterns.

Experimental Protocols

The synthesis of this compound can be achieved through both chemical and biocatalytic methods.

Chemical Synthesis from (S)-Epichlorohydrin

This method involves the regioselective ring-opening of (S)-epichlorohydrin with a cyanide source.

Experimental Workflow for Chemical Synthesis

Caption: Chemical synthesis workflow for this compound.

Detailed Protocol:

-

Reaction Setup: To a reactor, add 75 L of water, followed by (S)-epichlorohydrin (99.3% enantiomeric excess, ee).[1]

-

Reagent Addition: Under stirring, slowly and simultaneously add 4.76 kg of a 25% aqueous sodium cyanide solution and 3.30 kg of a 50% aqueous citric acid solution over a period of 1 hour.[1]

-

Reaction Conditions: Maintain the pH of the reaction mixture between 7.9 and 8.0 and the temperature between 22-25 °C for 50 minutes.[1] After the addition is complete, continue to stir the mixture for 10 hours.[1]

-

Work-up: Add 0.7 kg of sodium chloride to the reaction mixture and stir until it dissolves.[1] Extract the aqueous layer with 20 L of ethyl acetate.[1] Separate the organic layer and dry it over 0.2 kg of anhydrous sodium sulfate for 30 minutes, followed by filtration.[1]

-

Purification: Remove the ethyl acetate by evaporation under reduced pressure.[1] Purify the resulting residue by membrane distillation at 110 °C and 1 mbar to yield 1.77 kg of (S)-4-chloro-3-hydroxybutanenitrile.[1]

-

Analysis: The product should be analyzed for chemical purity and enantiomeric excess, for example, by gas chromatography (GC).[1] The expected yield is approximately 91.3%, with a chemical purity of 99.1% and an enantiomeric excess of 99.3%.[1]

Biocatalytic Synthesis

An alternative, cyanide-free biocatalytic route has been developed, offering a greener synthetic strategy. This method utilizes an engineered aldoxime dehydratase enzyme.

Logical Relationship of Biocatalytic Synthesis

References

- 1. This compound | 127913-44-4 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (S)-(-)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 5. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 6. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Stereochemistry of 4-chloro-3-hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-3-hydroxybutanenitrile is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, including L-carnitine and the blockbuster drug atorvastatin. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, along with a reactive chlorine atom, makes it a versatile intermediate for introducing chirality and extending carbon chains in complex molecular architectures. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and analytical characterization of 4-chloro-3-hydroxybutanenitrile, tailored for professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

4-chloro-3-hydroxybutanenitrile, with the chemical formula C₄H₆ClNO, is a chiral molecule featuring a stereocenter at the carbon atom bearing the hydroxyl group (C3). The presence of this chiral center gives rise to two enantiomers: (S)-4-chloro-3-hydroxybutanenitrile and (R)-4-chloro-3-hydroxybutanenitrile. The absolute configuration of the stereocenter is crucial for its application in the stereoselective synthesis of active pharmaceutical ingredients.

Table 1: General and Physicochemical Properties of 4-chloro-3-hydroxybutanenitrile

| Property | Value | Reference(s) |

| IUPAC Name | 4-chloro-3-hydroxybutanenitrile | [1] |

| Chemical Formula | C₄H₆ClNO | [1] |

| Molecular Weight | 119.55 g/mol | [1][2] |

| CAS Number (Racemate) | 105-33-9 | [1][2] |

| CAS Number ((S)-enantiomer) | 127913-44-4 | [3] |

| CAS Number ((R)-enantiomer) | 84367-31-7 | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 110 °C @ 1 mmHg | [4][5] |

| Density | 1.250 g/mL at 20 °C | [4][5] |

| Refractive Index (n20/D) | 1.474 | [4] |

| Optical Rotation ([α]25/D, neat) for (R)-enantiomer | +11.0° | [4] |

Spectroscopic Data

The structural elucidation and confirmation of 4-chloro-3-hydroxybutanenitrile are routinely performed using a combination of spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for 4-chloro-3-hydroxybutanenitrile

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z | Assignment | Reference(s) |

| Infrared (IR) Spectroscopy | ~3432 | O-H stretch (broad) | [6] |

| ~2250 | C≡N stretch (sharp) | [2] | |

| ¹H NMR Spectroscopy | (Predicted) | -CH₂Cl, -CH(OH)-, -CH₂CN protons | [2] |

| ¹³C NMR Spectroscopy | (Predicted) | Four distinct signals for the four carbon atoms | [2] |

| Mass Spectrometry (MS) | 119/121 | [M]+ molecular ion peak (isotopic pattern for Cl) | [2] |

Note: Specific chemical shifts for ¹H and ¹³C NMR are dependent on the solvent used. The data presented are characteristic regions.

Synthesis of Enantiomerically Pure 4-chloro-3-hydroxybutanenitrile

The enantioselective synthesis of 4-chloro-3-hydroxybutanenitrile is of paramount importance for its use in pharmaceutical manufacturing. Both chemical and biocatalytic methods have been developed to produce the desired enantiomer with high purity.

Table 3: Comparison of Key Synthesis Methods for Enantiomerically Pure 4-chloro-3-hydroxybutanenitrile

| Parameter | Chemical Synthesis of (R)-enantiomer | Biocatalytic Synthesis of (S)-enantiomer |

| Starting Material | (R)-Epichlorohydrin | 1,3-dichloro-2-propanol |

| Key Reagents/Catalyst | Potassium cyanide or Sodium cyanide | Halohydrin dehalogenase (HheC) from Agrobacterium radiobacter |

| Reaction Conditions | pH 8.0-10.0, 20-25 °C, 1.5-4 hours | pH optimization, specific temperature not detailed |

| Yield | 78.4% | 86% |

| Enantiomeric Excess (ee) | High (starting from enantiopure material) | >97.5% |

| Reference(s) | [6] | [2][7] |

Experimental Protocols

This protocol is adapted from a patented procedure for the synthesis of the (R)-enantiomer.[6]

-

Reaction Setup: In a suitable reaction vessel, a mixture of water and an alcohol (e.g., methanol or ethanol) is prepared.

-

pH Adjustment: The pH of the mixture is adjusted to be weakly basic, within the range of 8.0 to 10.0, using a suitable acid such as acetic acid.

-

Reactant Addition: (R)-epichlorohydrin is added to the reaction mixture.

-

Cyanide Addition: A cyanide source, such as potassium cyanide or sodium cyanide, is introduced to the reaction.

-

Reaction Conditions: The reaction is maintained at a temperature of 20-25 °C with stirring for a period of 1.5 to 4 hours.

-

Work-up: The reaction mixture is extracted with a suitable organic solvent (e.g., ether). The organic layer is then washed with saturated saline, dried over magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by vacuum distillation to yield (R)-4-chloro-3-hydroxybutanenitrile as a colorless oil.

This protocol is based on a one-step biocatalytic process utilizing a halohydrin dehalogenase enzyme.[2][7]

-

Enzyme Preparation: A whole-cell catalyst of E. coli expressing the halohydrin dehalogenase HheC from Agrobacterium radiobacter is prepared.

-

Reaction Mixture: A buffered aqueous solution is prepared, and the pH is optimized for the enzymatic reaction.

-

Substrate Addition: The prochiral substrate, 1,3-dichloro-2-propanol, is added to the reaction mixture.

-

Cyanide Source: A cyanide source is added to the mixture.

-

Enzymatic Reaction: The whole-cell catalyst is introduced to the reaction mixture, which is then incubated with agitation. The reaction proceeds via the enzymatic conversion of 1,3-dichloro-2-propanol to an epoxide intermediate, followed by a cyanide-mediated ring-opening to yield (S)-4-chloro-3-hydroxybutanenitrile.

-

Work-up and Purification: Following the reaction, the product is extracted from the aqueous phase using an organic solvent and purified using standard techniques such as column chromatography.

Analytical Methods for Purity and Enantiomeric Excess Determination

Gas Chromatography (GC) for Enantiomeric Excess Determination

A common method for determining the enantiomeric excess of 4-chloro-3-hydroxybutanenitrile involves derivatization followed by analysis on a chiral GC column.

This protocol is adapted from a study on the biocatalytic synthesis of 4-chloro-3-hydroxybutanenitrile enantiomers.[8]

-

Derivatization: The hydroxyl group of 4-chloro-3-hydroxybutanenitrile is acetylated to form the corresponding 1-chloro-3-cyanopropan-2-yl acetate. This is achieved by reacting the analyte with acetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

-

GC System: A gas chromatograph equipped with a chiral capillary column (e.g., based on cyclodextrin derivatives) and a Flame Ionization Detector (FID) is used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: An appropriate temperature program is used to achieve separation of the derivatized enantiomers.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: The derivatized sample is injected into the GC system. The enantiomers will have different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess.

Logical and Experimental Workflows

Chemical Synthesis and Purification Workflow

Caption: Workflow for the chemical synthesis of (R)-4-chloro-3-hydroxybutanenitrile.

Analytical Workflow for Enantiomeric Excess Determination by GC

Caption: Analytical workflow for determining the enantiomeric excess of 4-chloro-3-hydroxybutanenitrile by GC.

Conclusion

4-chloro-3-hydroxybutanenitrile is a cornerstone chiral intermediate in modern pharmaceutical synthesis. A thorough understanding of its structure, properties, and the methods for its enantioselective synthesis and analysis is critical for researchers and developers in the pharmaceutical industry. The choice between chemical and biocatalytic synthesis routes will depend on factors such as the desired enantiomer, scalability, and green chemistry considerations. The analytical methods outlined provide the necessary tools for quality control and the assurance of enantiomeric purity, which is a key regulatory requirement for chiral drugs. This guide serves as a foundational resource for the effective utilization of this versatile molecule in the development of next-generation therapeutics.

References

- 1. Butanenitrile, 4-chloro-3-hydroxy- | C4H6ClNO | CID 92736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (R)-(+)-4-氯-3-羟基丁腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

Molecular formula and weight of (S)-4-Chloro-3-hydroxybutyronitrile

An In-depth Technical Guide to (S)-4-Chloro-3-hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chiral intermediate in the pharmaceutical industry. It covers its fundamental chemical properties, a detailed synthesis protocol, and its significant applications in the development of therapeutic agents.

Core Properties of this compound

This compound is a versatile chiral building block utilized in the synthesis of complex pharmaceutical molecules.[1] Its stereospecific nature is crucial for producing enantiomerically pure drugs, ensuring targeted therapeutic effects.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆ClNO | [1][2][3][4][5] |

| Molecular Weight | 119.55 g/mol | [1][2][3][4][6] |

| CAS Number | 127913-44-4 | [2][4][5] |

| Appearance | Colorless to pale yellow liquid/oil | [1][3][5][7] |

| Boiling Point | ~104–106 °C @ 15 mmHg (approx.) | [3] |

| 110 °C/1 mmHg | [7][8][9] | |

| Density | 1.250 g/mL at 20 °C | [7][8][9] |

| Refractive Index | n20/D 1.474 | [4][7][8][9] |

| Storage | 2–8 °C, protect from light and moisture | [3][9][10] |

Synthesis of this compound: An Experimental Protocol

The following protocol describes a common method for the synthesis of this compound from (S)-epichlorohydrin.

Materials:

-

(S)-epichlorohydrin (99.3% ee)

-

25% aqueous sodium cyanide

-

50% aqueous citric acid

-

Sodium chloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

To a reactor, add 75 L of water, followed by (S)-epichlorohydrin.

-

While stirring, slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.

-

Maintain the pH of the reaction mixture between 7.9 and 8.0 and control the temperature at 22-25°C for 50 minutes.

-

After the initial reaction period, continue stirring for an additional 10 hours.

-

Add 0.7 kg of sodium chloride and stir until it is completely dissolved.

-

Extract the reaction mixture with 20 L of ethyl acetate and separate the organic layer.

-

Add 0.2 kg of anhydrous sodium sulfate to the ethyl acetate layer, stir for 30 minutes, and then filter.

-

Remove the ethyl acetate by evaporation under reduced pressure.

-

Distill the residue using a membrane distiller at 110°C/1 mbar to obtain (S)-4-chloro-3-hydroxybutanenitrile.

This procedure has been reported to yield a product with 99.1% chemical purity and 99.3% enantiomeric excess.[8]

Key Role in Statin Synthesis and Cholesterol Biosynthesis Inhibition

This compound is a critical chiral intermediate for the synthesis of the side chains of widely used cholesterol-lowering drugs known as statins, such as Atorvastatin and Rosuvastatin.[1][4][7][8][10][11][12] These statins function by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][4][8][10][12]

References

- 1. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Chloro Hydroxybutyronitrile Exporter from Navi Mumbai [aaopenglobal.in]

- 4. This compound CAS 127913-44-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. haihangchem.com [haihangchem.com]

- 6. Butanenitrile, 4-chloro-3-hydroxy- | C4H6ClNO | CID 92736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. China this compound CAS: 127913-44-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. This compound | 127913-44-4 [chemicalbook.com]

- 9. This compound CAS#: 127913-44-4 [m.chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. Cas 127913-44-4,this compound | lookchem [lookchem.com]

A Comprehensive Guide to the Safe Handling of Cyano Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of cyano compounds in a research environment. Given their acute toxicity, a thorough understanding of their properties and strict adherence to safety protocols are paramount for the protection of all laboratory personnel.

Understanding the Hazard: Chemical Properties and Toxicity

Cyano compounds are characterized by the presence of the cyano group (-C≡N). This class of compounds includes inorganic cyanides (e.g., sodium and potassium cyanide) and organic cyanides, also known as nitriles (e.g., acetonitrile).[1] The toxicity of these compounds is primarily attributed to the cyanide ion (CN-), which can be released upon hydrolysis or metabolic processes.[1]

Inorganic cyanide salts are typically white crystalline solids that are soluble in water.[2] A critical and hazardous property of these salts is their reaction with acids or moisture to produce the highly toxic and flammable gas, hydrogen cyanide (HCN).[3][4] HCN has a faint, bitter almond-like odor, which is not detectable by a significant portion of the population.[3]

Mechanism of Toxicity

The primary mechanism of cyanide's toxicity is the inhibition of cellular respiration.[1][5] Cyanide binds to the ferric iron (Fe³⁺) in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain.[1][6] This binding prevents the utilization of oxygen by cells, leading to cytotoxic hypoxia, a condition where cells are unable to use oxygen even when it is plentiful in the blood.[5] This rapid disruption of aerobic metabolism leads to a swift onset of toxic effects, particularly in organs with high oxygen demand like the central nervous system and the heart.[5]

Recent research has also uncovered a dual role for cyanide, suggesting that at low, endogenous concentrations, it may act as a signaling molecule, similar to other gasotransmitters like nitric oxide and hydrogen sulfide.[4][7][8] This emerging area of research highlights the complex biological nature of cyanide beyond its well-known toxicity.[7][8][9]

Quantitative Toxicity Data

The following tables summarize the acute toxicity and occupational exposure limits for common cyano compounds. It is crucial for researchers to be aware of these values to understand the potential hazards.

| Compound | CAS Number | LD50 (Oral, Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) |

| Sodium Cyanide | 143-33-9 | 5.09 mg/kg (female) | 11.83 mg/kg (moistened powder) | Data not available for salt; HCN data is relevant. |

| Potassium Cyanide | 151-50-8 | 10 mg/kg | 22.33 mg/kg (intact skin) | Data not available for salt; HCN data is relevant. |

| Hydrogen Cyanide | 74-90-8 | Not applicable (gas) | 6.7 mg/kg[10] | 143 ppm (60 minutes) |

Table 1: Acute Toxicity Data for Common Cyano Compounds

| Regulatory Body | Substance | Exposure Limit | Notes |

| OSHA (PEL) | Cyanides (as CN) | 5 mg/m³ (8-hour TWA)[11] | Permissible Exposure Limit |

| NIOSH (REL) | Cyanides (as CN), except Hydrogen Cyanide | 4.7 ppm (5 mg/m³) (10-minute ceiling)[11] | Recommended Exposure Limit |

| ACGIH (TLV) | Cyanide Salts (as CN) | 5 mg/m³ (Ceiling)[11] | Threshold Limit Value |

| OSHA (PEL) | Hydrogen Cyanide | 10 ppm (8-hour TWA)[12] | |

| NIOSH (REL) | Hydrogen Cyanide | 4.7 ppm (STEL)[12] | Short-Term Exposure Limit |

| ACGIH (TLV) | Hydrogen Cyanide | 4.7 ppm (Ceiling)[13] |

Table 2: Occupational Exposure Limits

Standard Operating Procedures for Safe Handling

Strict adherence to the following procedures is mandatory when working with cyano compounds.

Engineering Controls and Designated Areas

-

Fume Hood: All work with solid or solutions of cyano compounds must be conducted in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas.[3][7]

-

Designated Area: Establish a clearly marked designated area for all cyanide work.[7] This area should be equipped with all necessary safety equipment and spill cleanup materials.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The minimum PPE required when handling cyano compounds includes:

-

Eye Protection: Chemical splash goggles and a face shield are necessary to protect against splashes.[11]

-

Gloves: Chemical-resistant gloves are mandatory. Nitrile, neoprene, or PVC gloves are recommended; double gloving is a good practice.[3] Gloves must be inspected for tears or holes before use and changed immediately if contaminated.[3]

-

Lab Coat: A lab coat with long sleeves is required to protect the skin.

-

Clothing: Long pants and closed-toe shoes must be worn.[3]

Safe Work Practices

-

Avoid Incompatibles: Keep cyanides separated from acids, as the reaction generates highly toxic hydrogen cyanide gas.[11]

-

Work with a Buddy: Never work alone when handling cyanides.[11] A "buddy" should be present and aware of the experimental procedures and emergency protocols.

-

Minimize Quantities: Purchase and use the smallest feasible quantity of cyanide compounds.[11]

-

Weighing Solids: When weighing solid cyanides, if the balance cannot be placed inside the fume hood, tare a sealed container, add the cyanide inside the hood, seal the container, and then weigh it.[3]

-

pH Control: Maintain a basic pH (pH > 10) for all solutions containing cyanides to prevent the formation of hydrogen cyanide.[12]

-

Hand Washing: Always wash hands thoroughly with soap and water after handling cyanides, even if gloves were worn.[11]

Emergency Procedures

Immediate and appropriate response to a cyanide exposure is critical.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air.[11] Call for emergency medical assistance.

-

Skin Contact: Remove all contaminated clothing and immediately wash the affected area with copious amounts of soap and water for at least 15 minutes in a safety shower.[3][7]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][7]

-

Ingestion: If the person is conscious, induce vomiting and rinse their mouth with water.[3] Seek immediate medical attention.

In all cases of suspected or confirmed cyanide exposure, call emergency services immediately. [3] Provide the Safety Data Sheet (SDS) for the specific cyanide compound to the emergency responders.[9] Note that amyl nitrite is no longer a recommended first-aid antidote and should not be used.[7]

Spill and Leak Procedures

-

Small Spills (inside a fume hood):

-

Ensure appropriate PPE is worn.

-

For solid spills, carefully sweep up the material to avoid creating dust. A cloth dampened with a basic solution (pH > 10) can be used to minimize dust.[3]

-

For liquid spills, use chemical absorbent pads to contain and absorb the spill.[3]

-

Wipe the spill area thoroughly with a basic solution (pH > 10).[3]

-

Collect all cleanup materials in a sealed, heavy-duty plastic bag for disposal as hazardous waste.[3]

-

-

Large Spills (or any spill outside a fume hood):

Storage and Waste Disposal

Proper storage and disposal are crucial to prevent accidental exposures and environmental contamination.

Storage

-

Store cyanide compounds in a cool, dry, well-ventilated, and secured area.[11]

-

Keep them in tightly sealed, clearly labeled containers.[9]

-

Store cyanides separately from incompatible materials, especially acids.[9][11] A secondary container is recommended.[11]

Waste Disposal

-

All cyanide-containing waste, including contaminated gloves, paper towels, and empty containers, must be disposed of as hazardous waste.[7][9]

-

Collect solid and liquid cyanide waste in separate, dedicated, and clearly labeled containers.[7]

-

Maintain a basic pH (pH > 10) in liquid waste containers to prevent the generation of hydrogen cyanide gas.[12]

-

Do not mix cyanide waste with other waste streams.[3]

-

Contact your institution's EHS department for specific waste pickup procedures.[14]

Experimental Protocols

The following are generalized protocols. Always develop and follow a detailed, experiment-specific Standard Operating Procedure (SOP).

Protocol for a Small-Scale Reaction Using Sodium Cyanide

-

Preparation:

-

Ensure the fume hood is functioning correctly.

-

Assemble all necessary glassware and reagents within the fume hood.

-

Prepare a quench solution (e.g., a basic solution of sodium hypochlorite) and have it readily available.

-

Don the appropriate PPE.

-

-

Reaction Setup:

-

Weigh the required amount of sodium cyanide in a sealed container as described in section 2.3.

-

Under an inert atmosphere (if required by the reaction), slowly add the sodium cyanide to the reaction solvent, which should be maintained at a basic pH if aqueous.

-

Add other reagents to the reaction mixture.

-

Monitor the reaction from outside the fume hood.

-

-

Workup and Quenching:

-

Upon completion, cool the reaction mixture to a safe temperature.

-

Slowly and carefully add a quenching agent (e.g., bleach solution with a pH > 10) to the reaction mixture to destroy any unreacted cyanide.[12]

-

After the quenching is complete, proceed with the standard workup procedure.

-

-

Decontamination:

-

Decontaminate all glassware and equipment that came into contact with cyanide by rinsing with a basic solution followed by a 10% bleach solution, and then a final water rinse.[12] Collect all rinsates as hazardous waste.

-

Protocol for Laboratory-Scale Cyanide Waste Detoxification

This protocol is adapted from industrial wastewater treatment methods and is suitable for treating small quantities of aqueous cyanide waste in a laboratory setting.

-

Preparation:

-

Perform this procedure in a fume hood.

-

Wear all required PPE.

-

Ensure the cyanide waste solution is at a pH between 9 and 10. Adjust with sodium hydroxide if necessary.[15]

-

-

Oxidation with Hydrogen Peroxide:

-

For each liter of waste solution, prepare a solution of hydrogen peroxide (H₂O₂). The exact amount will depend on the cyanide concentration. A molar excess of H₂O₂ is typically used.

-

As a catalyst, a small amount of copper sulfate solution can be added (e.g., to a final concentration of 30 mg/L).[15]

-

Slowly add the hydrogen peroxide solution to the stirring cyanide waste.

-

Allow the reaction to proceed for several hours (e.g., 2-4 hours) while stirring.

-

-

Verification and Disposal:

-

After the reaction time, test for the presence of residual cyanide using an appropriate analytical method (e.g., cyanide test strips or a colorimetric assay).

-

If the cyanide concentration is below the acceptable limit for your institution, the detoxified waste can be disposed of according to your EHS guidelines. If not, repeat the treatment.

-

Dispose of the final solution as hazardous waste, even after treatment, unless otherwise specified by your EHS department.

-

Visualizations

The following diagrams illustrate key concepts related to cyanide safety and toxicology.

Caption: Mechanism of Cyanide Toxicity

Caption: Experimental Workflow for Handling Cyano Compounds

Caption: Spill Response Logical Relationship

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium cyanide Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. droracle.ai [droracle.ai]

- 7. Old poisons, new signaling molecules: the case of hydrogen cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Groundbreaking research reveals cyanide plays a major role in the human body | South Dakota State University [sdstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Table 3-3, Levels of Significant Exposure to Cyanide - Dermal - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]

- 12. Hydrogen cyanide - IDLH | NIOSH | CDC [cdc.gov]

- 13. nj.gov [nj.gov]

- 14. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (3S)-4-Chloro-3-hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-4-Chloro-3-hydroxybutanenitrile, a pivotal chiral building block, holds significant importance in the pharmaceutical industry. Its stereospecific structure is fundamental to the synthesis of a range of high-value therapeutic agents, most notably the blockbuster statin drugs, including atorvastatin and rosuvastatin, which are cornerstones in the management of hypercholesterolemia. This technical guide provides an in-depth overview of (3S)-4-chloro-3-hydroxybutanenitrile, encompassing its chemical identity, physicochemical properties, detailed synthesis protocols, and its critical role in the development of key pharmaceuticals. Special emphasis is placed on the comparative analysis of chemical and biocatalytic synthesis routes, analytical methodologies for quality control, and the biochemical pathways targeted by the drugs derived from this versatile intermediate.

Chemical Identity and Properties

The unequivocal identification and characterization of (3S)-4-chloro-3-hydroxybutanenitrile are paramount for its application in pharmaceutical synthesis.

IUPAC Name: (3S)-4-chloro-3-hydroxybutanenitrile[1][2]

Synonyms: (S)-4-Chloro-3-hydroxybutyronitrile, (S)-(-)-4-Chloro-3-hydroxybutyronitrile

Molecular Formula: C₄H₆ClNO[3]

Molecular Weight: 119.55 g/mol [3]

The key physicochemical and spectroscopic data for 4-chloro-3-hydroxybutyronitrile are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 110 °C @ 1 mmHg | --INVALID-LINK-- |

| Density | 1.250 g/mL at 20 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.474 | --INVALID-LINK-- |

Table 2: Spectroscopic Data for 4-Chloro-3-hydroxybutyronitrile

| Technique | Parameter | Characteristic Data/Region (in CDCl₃) | Information Obtained |

| ¹H NMR | Chemical Shift (δ) | 4.21 (1H, m), 3.66 (2H, d, J=5.6 Hz), 3.03 (1H, d, J=5.6 Hz, OH), 2.73 (2H, m)[4] | Proton environment and connectivity |

| ¹³C NMR | Chemical Shift (δ) | 117.1, 67.3, 47.3, 23.3[4] | Carbon skeleton confirmation |

| Infrared (IR) | Frequency (cm⁻¹) | ~3400 cm⁻¹ (broad, O-H stretch), ~2250 cm⁻¹ (sharp, C≡N stretch), ~850-550 cm⁻¹ (C-Cl stretch)[5] | Identification of key functional groups |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 119/121 (approx. 3:1 ratio)[5] | Confirmation of molecular weight and presence of chlorine |

Role in Drug Development: Precursor to Statins

(3S)-4-Chloro-3-hydroxybutanenitrile is a crucial intermediate in the synthesis of several cholesterol-lowering drugs known as statins. These drugs act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Cholesterol Biosynthesis Pathway and Statin Action

The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a committed step in this pathway. By inhibiting this enzyme, statins reduce the endogenous production of cholesterol, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels.

Synthesis of Atorvastatin

The chiral side chain of atorvastatin is constructed using (3S)-4-chloro-3-hydroxybutanenitrile. A simplified workflow illustrating the key transformations is presented below.

Experimental Protocols

The synthesis of (3S)-4-chloro-3-hydroxybutanenitrile can be achieved through various methods. Below are detailed protocols for a conventional chemical synthesis and a more recent biocatalytic approach.

Chemical Synthesis via Ring Opening of (S)-Epichlorohydrin

This method involves the nucleophilic ring-opening of (S)-epichlorohydrin with a cyanide source.

Materials:

-

(S)-epichlorohydrin

-

Sodium cyanide (or potassium cyanide)

-

Citric acid (or other suitable acid for pH control)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Sodium chloride

Procedure:

-

To a reactor charged with water, add (S)-epichlorohydrin.

-

Under vigorous stirring and temperature control (22-25 °C), slowly and simultaneously add aqueous solutions of sodium cyanide and citric acid. Maintain the pH of the reaction mixture between 7.5 and 8.7.

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

-

Upon reaction completion, add sodium chloride to the mixture to facilitate phase separation.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield (3S)-4-chloro-3-hydroxybutanenitrile.

Expected Yield and Purity: Yields of over 90% with chemical purity exceeding 99% and high enantiomeric excess have been reported for this method on an industrial scale.

Biocatalytic Synthesis

This environmentally benign approach utilizes enzymes for the stereoselective synthesis of the target molecule, often avoiding the direct use of highly toxic cyanide reagents in the main chiral step. One such method involves the kinetic resolution of a racemic precursor followed by transformation to the desired enantiomer.

Materials:

-

Racemic 5-(chloromethyl)-4,5-dihydroisoxazole

-

Aldoxime dehydratase (OxdA) mutant (e.g., OxdA-L318I)

-

Potassium phosphate buffer (KPB)

-

Dimethyl sulfoxide (DMSO)

-

Sodium dithionite (Na₂S₂O₄)

-

Triethylamine

-

Acetonitrile

Procedure:

-

Kinetic Resolution:

-

Prepare a reaction mixture containing racemic 5-(chloromethyl)-4,5-dihydroisoxazole, the OxdA mutant enzyme, and sodium dithionite in a potassium phosphate buffer with DMSO as a co-solvent.

-

Stir the mixture at room temperature. The enzyme will selectively convert the (R)-enantiomer of the substrate to (R)-4-chloro-3-hydroxybutanenitrile, leaving behind the unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole with high enantiomeric excess.

-

-

Transformation of the (S)-enantiomer:

-

Isolate the (S)-5-(chloromethyl)-4,5-dihydroisoxazole from the kinetic resolution mixture.

-

Dissolve the isolated (S)-enantiomer in acetonitrile.

-

Add triethylamine to the solution and stir to facilitate the transformation into (S)-4-chloro-3-hydroxybutanenitrile.

-

-

Purification:

-

Purify the final product by appropriate chromatographic techniques.

-

Advantages: This method can achieve very high enantiomeric excess ( >99% ee) and avoids the use of cyanide in the key stereoselective step, offering a greener synthetic route.[6]

Analytical Methods for Quality Control

Rigorous analytical control is essential to ensure the chemical and stereochemical purity of (3S)-4-chloro-3-hydroxybutanenitrile for its use in pharmaceutical manufacturing.

Determination of Chemical Purity

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used to assess chemical purity.

-

Gas Chromatography (GC): A common method employs a capillary column (e.g., DB-5 or equivalent) with a flame ionization detector (FID). A temperature gradient program is typically used to separate the main component from any volatile impurities or starting materials.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is also suitable for purity determination. The mobile phase usually consists of a mixture of water and acetonitrile or methanol.

Determination of Enantiomeric Excess

The enantiomeric purity is a critical quality attribute. Chiral chromatography is the definitive method for this analysis.

-

Chiral Gas Chromatography (GC): The enantiomers of 4-chloro-3-hydroxybutyronitrile can be separated on a chiral GC column (e.g., a cyclodextrin-based stationary phase). In some cases, derivatization of the hydroxyl group, for instance, by acetylation, may be required to improve the separation and detection of the enantiomers.

Conclusion

(3S)-4-Chloro-3-hydroxybutanenitrile is a high-value chiral intermediate with a well-established and critical role in the pharmaceutical industry. Its efficient and stereoselective synthesis is key to the production of life-saving statin medications. This guide has provided a comprehensive overview of its properties, synthesis, and analytical control, offering valuable insights for professionals in drug discovery and development. The ongoing development of greener, biocatalytic synthetic routes highlights the continuous innovation in the manufacturing of this important molecule, ensuring its continued availability for the production of essential medicines.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. WO2004092114A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 5. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 6. d-nb.info [d-nb.info]

The Genesis of a Core Synthetic Building Block: A Technical Guide to the Discovery and History of Chiral Nitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral nitriles are a cornerstone of modern organic synthesis, serving as versatile intermediates in the preparation of a vast array of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and other fine chemicals.[1] The cyano group's ability to be transformed into a variety of other functionalities—such as amines, aldehydes, ketones, amides, and carboxylic acids—makes chiral nitriles invaluable synthons in the construction of complex molecular architectures.[1] This in-depth technical guide explores the discovery and historical evolution of synthetic methodologies for accessing these crucial chiral building blocks, from early enzymatic resolutions to the development of highly efficient catalytic asymmetric processes.

Early Discoveries: The Dawn of Chiral Nitrile Synthesis

The story of chiral nitrile synthesis begins with the study of cyanohydrins, compounds containing a cyano and a hydroxyl group attached to the same carbon atom.

The Urech Cyanohydrin Method (1872)

The foundational synthesis of cyanohydrins was established in 1872 by Friedrich Urech. His method involved the reaction of ketones with alkali cyanides and acetic acid.[2] A classic example is the synthesis of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) from acetone. While not an asymmetric synthesis, the Urech method laid the groundwork for the addition of cyanide to carbonyl compounds, a fundamental transformation that would later be adapted for enantioselective synthesis.

Experimental Protocol: Urech Cyanohydrin Synthesis of Acetone Cyanohydrin

-

Materials: Acetone, sodium cyanide, sulfuric acid, water, ether.

-

Procedure: A solution of sodium cyanide in water and acetone is prepared in a flask equipped with a stirrer and cooled in an ice bath. Sulfuric acid (40%) is added slowly while maintaining the temperature between 10 and 20 °C. After the addition is complete, the mixture is stirred for an additional 15 minutes. The resulting acetone cyanohydrin layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and distilled under reduced pressure to yield the product.

-

Yield: Typically 77-78%.[3]

Rosenthaler's Pioneering Enzymatic Asymmetric Synthesis (1908)

The first-ever asymmetric synthesis of a chiral cyanohydrin was reported by L. Rosenthaler in 1908.[4][5] This landmark achievement utilized an enzyme preparation called "emulsin," derived from bitter almonds, to catalyze the addition of hydrogen cyanide (HCN) to benzaldehyde, producing enantioenriched (R)-mandelonitrile.[4][5] This discovery was not only a pivotal moment in the history of chiral nitrile synthesis but also one of the earliest examples of asymmetric catalysis in organic chemistry.

The Rise of Asymmetric Catalysis: Metal-Based Systems

The mid-20th century and beyond saw the emergence of powerful catalytic methods for the asymmetric synthesis of chiral nitriles, with a strong focus on metal-based catalysts.

Titanium-Salen Complexes for Asymmetric Cyanohydrin Synthesis

Chiral titanium-salen complexes have proven to be highly effective catalysts for the enantioselective addition of cyanide sources, such as trimethylsilyl cyanide (TMSCN), to aldehydes. These complexes, often derived from chiral diamines, create a chiral environment around the titanium center, directing the nucleophilic attack of the cyanide to one face of the carbonyl group.

| Aldehyde | Catalyst Loading (mol%) | ee (%) | Yield (%) | Reference |

| Benzaldehyde | 10 | up to 87.1 | >94 | [6] |

| Various Aromatic Aldehydes | 0.1 | 68-95 | - | [6] |

Experimental Protocol: Asymmetric Synthesis of O-Acetyl Cyanohydrins using a (salen)Titanium Catalyst

-

Materials: Aldehyde, potassium cyanide (KCN), acetic anhydride (Ac₂O), chiral (salen)titanium catalyst, solvent.

-

Procedure: The aldehyde and the chiral (salen)titanium catalyst (1 mol%) are dissolved in the chosen solvent. KCN and Ac₂O are added to the mixture. The reaction is stirred at the appropriate temperature until completion. The resulting cyanohydrin acetate is then isolated and purified.

-

Enantiomeric Excess: Up to 92% ee has been achieved with this method.[7]

Asymmetric Hydrocyanation of Alkenes with Nickel Catalysts

The direct addition of hydrogen cyanide across a carbon-carbon double bond, known as hydrocyanation, provides a direct route to chiral nitriles from alkenes. The development of chiral nickel catalysts, particularly those bearing phosphine-phosphite ligands, has enabled highly enantioselective hydrocyanation of vinylarenes. A notable application of this methodology is the synthesis of the precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen from 6-methoxy-2-vinylnaphthalene (MVN).[2]

| Vinylarene | Ligand | ee (%) | Yield (%) | Reference |

| Styrene | Chiral Phosphine-Phosphite | 88 | - | [8] |

| 6-methoxy-2-vinylnaphthalene | Chiral Phosphine-Phosphite | >98 | - | [2] |

Experimental Protocol: Nickel-Catalyzed Asymmetric Hydrocyanation of Vinylarenes

-

Materials: Vinylarene (e.g., styrene), bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], chiral phosphine-phosphite ligand, hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), solvent (e.g., tetrahydrofuran).

-

Procedure: The Ni(cod)₂ and the chiral ligand are combined in the solvent to form the active catalyst. The vinylarene substrate is then added, followed by the slow addition of the cyanide source. The reaction is stirred at room temperature until completion.

-

Note: This reaction is highly sensitive to conditions and requires an inert atmosphere. HCN is extremely toxic and must be handled with extreme caution.[8]

The Advent of Organocatalysis and Biocatalysis

In recent decades, organocatalysis and biocatalysis have emerged as powerful and often more sustainable alternatives to metal-based catalysis for the synthesis of chiral nitriles.

Asymmetric Strecker Reaction

The Strecker reaction, which combines an aldehyde, an amine, and a cyanide source, is a classic method for the synthesis of α-amino acids via α-aminonitrile intermediates. The development of chiral organocatalysts, such as thiourea derivatives and chiral guanidines, has enabled highly enantioselective versions of this reaction.

| Imine Substrate | Catalyst | ee (%) | Yield (%) | Reference |

| N-Benzhydryl benzaldimine | Chiral Bicyclic Guanidine | 86 | 96 | [9] |

| Various N-benzhydryl imines | Chiral Schiff Base | up to 91 | 78 | [10][11] |

Experimental Protocol: Organocatalyzed Asymmetric Strecker Reaction

-

Materials: N-Benzhydryl imine, chiral bicyclic guanidine catalyst (10 mol%), hydrogen cyanide (HCN), toluene.

-

Procedure: The N-benzhydryl imine and the chiral guanidine catalyst are dissolved in toluene and cooled to -40 °C. HCN is then introduced, and the reaction is stirred for approximately 20 hours. The resulting (R)-aminonitrile is then isolated.

-

Safety: HCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[9]

Cyanide-Free Biocatalytic Synthesis

Concerns over the high toxicity of cyanide have driven the development of cyanide-free methods for nitrile synthesis. A prominent biocatalytic approach involves the use of aldoxime dehydratases, which catalyze the dehydration of aldoximes to the corresponding nitriles under mild, aqueous conditions. This method can be used to produce chiral nitriles with high enantiomeric excess through the kinetic resolution of racemic aldoximes.

| Substrate | Enzyme | ee (%) | Yield (%) | Reference |

| Various α-substituted racemic aldoximes | Aldoxime Dehydratase | >99 | - | [12] |

| Various alkenes (via hydroformylation/condensation) | Rh-catalyst/Aldoxime Dehydratase | up to 98 | up to 95 | [4] |

Logical and Experimental Workflows

The synthesis of chiral nitriles can be broadly categorized into several distinct workflows, each with its own set of starting materials and transformations.

Figure 1: An overview of the historical development and key methodologies for the synthesis of chiral nitriles.

Applications in Drug Development

The versatility of chiral nitriles makes them highly sought-after intermediates in the pharmaceutical industry. The nitrile group is present in a number of blockbuster drugs and serves various roles, from being a key component for molecular recognition to acting as a bioisostere for other functional groups.[13][14]

-

Vildagliptin and Saxagliptin: These dipeptidyl peptidase-4 (DPP-4) inhibitors, used for the treatment of type 2 diabetes, feature a chiral α-aminonitrile moiety that is crucial for their biological activity.

-

Anastrozole: An aromatase inhibitor used to treat breast cancer, anastrozole contains a chiral nitrile group.

-

Verapamil: This calcium channel blocker, used to treat high blood pressure, angina, and certain heart rhythm disorders, contains a chiral center bearing a nitrile group.

The development of efficient and scalable methods for the synthesis of chiral nitriles continues to be an active area of research, driven by the ever-increasing demand for enantiomerically pure pharmaceuticals.

Conclusion

The journey of chiral nitrile synthesis, from its humble beginnings in the late 19th and early 20th centuries to the sophisticated catalytic methods of today, is a testament to the ingenuity of organic chemists. The development of asymmetric cyanohydrin synthesis, hydrocyanation, the Strecker reaction, and innovative cyanide-free biocatalytic routes has provided the tools necessary to access a vast array of chiral building blocks. As the demand for enantiomerically pure compounds in the life sciences continues to grow, the importance of chiral nitriles and the methods for their synthesis will undoubtedly continue to expand. The ongoing pursuit of more efficient, selective, and sustainable synthetic methodologies will undoubtedly shape the future of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. is.muni.cz [is.muni.cz]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Nitrilase Sequence Space for Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3787477A - Preparation of cyanohydrins - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-4-Chloro-3-hydroxybutyronitrile from (S)-Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (S)-4-Chloro-3-hydroxybutyronitrile, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The synthesis involves the regioselective ring-opening of (S)-epichlorohydrin with a cyanide source. Critical parameters, including pH control and reaction temperature, are highlighted to ensure high yield and enantiomeric purity.

Introduction

This compound is a valuable building block in the asymmetric synthesis of several active pharmaceutical ingredients (APIs). Its stereocenter and functional groups allow for the construction of complex molecular architectures with high stereochemical control. A common and efficient method for its preparation is the nucleophilic ring-opening of the chiral epoxide, (S)-epichlorohydrin, with a cyanide salt. This reaction's success hinges on precise control of reaction conditions to favor the desired C-C bond formation at the terminal carbon of the epoxide, thereby preserving the stereochemistry of the starting material.

Reaction Scheme

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound from (S)-epichlorohydrin.

| Cyanide Source | pH Control Agent | Solvent(s) | Temperature (°C) | Yield (%) | Chemical Purity (%) | Enantiomeric Excess (ee, %) | Reference |

| Sodium Cyanide | Citric Acid | Water, Ethyl Acetate | 22-25 | 91.3 | 99.1 | 99.3 | [1][2] |

| Potassium Cyanide | Sulfuric Acid | Water | Room Temp. | 91 | 96.5 | 99.2 | [3] |

| Potassium Cyanide | Acetic Acid | Water, Alcohols | 20-25 | 78.4 | Not specified | Not specified | [4] |

| Sodium Cyanide | Sulfuric Acid | Water | Not specified | 92 | 96.7 | Not specified | [5] |

| Potassium Cyanide | Hydrochloric Acid | Water | Not specified | 90 | 95.8 | Not specified | [5] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Equipment

-

(S)-Epichlorohydrin (≥99% ee)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Citric Acid, Sulfuric Acid, or Acetic Acid

-

Deionized Water

-

Ethyl Acetate

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Reaction vessel with overhead stirrer, thermometer, and addition funnels

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Protocol 1: Using Sodium Cyanide and Citric Acid[1][2]

-

Reaction Setup: In a suitable reaction vessel, add deionized water followed by (S)-epichlorohydrin. Begin stirring the mixture.

-

Reagent Addition: Prepare separate aqueous solutions of sodium cyanide and citric acid. Slowly and simultaneously add the sodium cyanide and citric acid solutions to the reaction mixture over approximately 1 hour.

-

pH and Temperature Control: Continuously monitor the pH of the reaction mixture and maintain it between 7.9 and 8.0. Control the reaction temperature between 22-25°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for an additional 10 hours at the same temperature. The reaction progress can be monitored by techniques such as TLC or GC.

-

Work-up:

-

Once the reaction is complete, add sodium chloride to the mixture and stir until it dissolves.

-

Extract the aqueous layer with ethyl acetate.

-

Separate the organic layer.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes.

-

Filter to remove the drying agent.

-

Remove the ethyl acetate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by vacuum distillation (e.g., 110°C at 1 mbar) to obtain pure this compound.

Protocol 2: Using Potassium Cyanide and Sulfuric Acid[3][5]

-

Reaction Setup: In a reaction vessel, prepare an aqueous solution of potassium cyanide.

-

pH Adjustment: Slowly add a dilute solution of sulfuric acid to the potassium cyanide solution to adjust the pH to a range of 7.3 to 7.8.

-

Substrate Addition: Once the desired pH is stable, add (S)-epichlorohydrin dropwise to the reaction mixture while maintaining the temperature at room temperature.

-

Reaction Monitoring: Stir the reaction mixture until completion, monitoring by an appropriate analytical method (e.g., GC).

-

Work-up:

-

Extract the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts.

-

-

Drying and Solvent Removal:

-

Dry the combined organic layers over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the resulting crude product by vacuum distillation.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Cyanide Hazard: Sodium and potassium cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas. Have a cyanide poisoning antidote kit readily available.

-

Epichlorohydrin: (S)-Epichlorohydrin is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.

-

Exothermic Reaction: The reaction can be exothermic. Ensure adequate cooling and temperature control to prevent runaway reactions.

Analytical Methods for Quality Control

-

Chemical Purity: The chemical purity of the final product can be determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Enantiomeric Purity: The enantiomeric excess (ee) of this compound should be determined by chiral GC or chiral HPLC analysis to ensure the stereochemical integrity of the product.

References

- 1. This compound | 127913-44-4 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 4. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Enzymatic Synthesis of (S)-4-Chloro-3-hydroxybutyronitrile Using Ketoreductase

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Chloro-3-hydroxybutyronitrile (CHBN) is a high-value chiral building block essential for the synthesis of several active pharmaceutical ingredients (APIs), including the cholesterol-lowering drug atorvastatin and L-carnitine.[1][2] The stereochemistry of the hydroxyl group is critical for the efficacy of the final drug product. Traditional chemical synthesis routes often involve harsh conditions and may produce racemic mixtures, requiring difficult and costly chiral resolution steps.[3] Biocatalytic synthesis using ketoreductases (KREDs) offers a powerful alternative, providing high enantioselectivity under mild, environmentally friendly conditions.[4] This application note provides detailed protocols for the asymmetric reduction of 4-chloro-3-oxobutyronitrile (COBN) or its ester precursors to (S)-CHBN using a ketoreductase, with a focus on whole-cell biocatalysis featuring an efficient cofactor regeneration system.

Principle of the Reaction

The synthesis is based on the stereoselective reduction of a prochiral ketone, 4-chloro-3-oxobutyronitrile, catalyzed by a ketoreductase. These enzymes belong to the oxidoreductase class and utilize a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide, reduced form) or NADPH (nicotinamide adenine dinucleotide phosphate, reduced form), as the hydride source to reduce the carbonyl group to a chiral hydroxyl group. The high stereoselectivity of the enzyme ensures the preferential formation of the (S)-enantiomer with high enantiomeric excess (ee).

Caption: Enzymatic reduction of COBN to (S)-CHBN by ketoreductase.

Cofactor Regeneration: A Critical Step

The stoichiometric use of expensive cofactors like NADH or NADPH is prohibitive for large-scale synthesis.[5] Therefore, an efficient in situ regeneration system to continuously convert the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form is essential. Whole-cell biocatalysis is particularly advantageous as it can utilize the cell's own metabolic pathways for regeneration.[6][7] A common and robust method involves co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the required NADH or NADPH.[8][9]

Data Presentation

The efficiency of the biocatalytic process depends on the choice of enzyme and the optimization of reaction conditions. The tables below summarize representative data from studies on the synthesis of (S)-CHBN and its ethyl ester analog, (S)-CHBE.

Table 1: Performance of Various Ketoreductases in (S)-CHBE/(S)-CHBN Synthesis

| Enzyme Source | Cofactor | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

| Candida magnoliae (reductase CmCR) | NADH | Ethyl 4-chloro-3-oxobutanoate (COBE) | >99.0% | >99.9% | [10] |

| Pichia stipitis (reductase PsCR II) | NADH | Ethyl 4-chloro-3-oxobutanoate (COBE) | 91% (molar) | >99% | [9] |

| Candida parapsilosis (ADH) | NADH | Ethyl 4-chloro-3-oxobutanoate (COBE) | 95.2% | >99% | [11] |

| Candida magnoliae (reductase S1) | NADPH | Ethyl 4-chloro-3-oxobutanoate (COBE) | 85% (molar) | 100% | [8] |

Table 2: Typical Optimized Reaction Conditions for Whole-Cell Biotransformation

| Parameter | Optimized Value / Range | Rationale |

| Biocatalyst | Recombinant E. coli expressing KRED and GDH | Provides both the primary catalyst and the cofactor regeneration system in a single host.[8][12] |

| pH | 6.5 - 7.5 | Optimal range for the activity and stability of many KREDs and GDHs.[12] |

| Temperature | 30 - 37 °C | Balances enzyme activity with enzyme stability over the course of the reaction.[12] |

| Buffer | 100 mM Potassium Phosphate (KPB) or Tris-HCl | Maintains a stable pH throughout the reaction. |

| Substrate Conc. | 50 mM - 1 M (with fed-batch) | High concentrations can be toxic to cells or cause substrate inhibition; fed-batch strategies are common.[8][10] |

| Co-substrate | 1.0 - 1.5 mol glucose per mol of substrate | Drives the GDH-catalyzed cofactor regeneration.[12] |

| Cofactor | 0.1 - 1.0 mM NAD⁺ or NADP⁺ (initial) | A small initial amount is needed to start the catalytic cycle. |

| Agitation | 150 - 200 rpm | Ensures proper mixing and mass transfer. |

Experimental Protocols

The following sections provide a general workflow and detailed protocols for the synthesis and analysis of this compound.